molecular formula C21H20N2O4 B2743348 [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-45-9

[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2743348
CAS No.: 899998-45-9
M. Wt: 364.401
InChI Key: AXYCKUBGLBWZCF-UHFFFAOYSA-N
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Description

[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes an indolizine core, an acetyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine and indolizine derivatives. The synthetic route may involve the following steps:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: This step involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Formation of the Carboxylate Ester: This can be done through esterification reactions using alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate
  • 3-Acetyl-2-(4-methylphenyl)indolizine-1-carboxylic acid ethyl ester

Uniqueness

[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-15-7-9-16(10-8-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-11-5-4-6-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCKUBGLBWZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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